Anthanthrene

Übersicht

Beschreibung

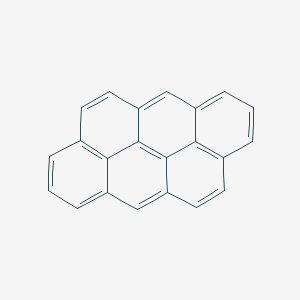

Anthanthrene is a large polycyclic aromatic hydrocarbon known for its extended conjugation and unique electronic properties. It is a member of the peri-acenoacene family and is characterized by its planar geometry and high thermal stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Anthanthrene can be synthesized through various methods, including the dibenzannulation of peri-acenoacenes. One common synthetic route involves the use of 4,10-dibromoanthanthrone (vat orange 3) as a starting material. The phenyl bisannulation of [4,2] peri-acenoacene provides extra stability by increasing the overall aromatic character of the molecules . Another method involves the sulfur-doping of this compound to create effective organic photocatalysts for metal-free atom transfer radical polymerization and photoinduced electron/energy transfer addition-fragmentation chain-transfer polymerization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include steps such as bromination, cross-coupling reactions, and purification through crystallization or chromatography. The specific conditions and reagents used can vary depending on the desired purity and application of the final product .

Analyse Chemischer Reaktionen

Chemical Reactions of Anthracene

The chemical reactions involving anthracene can be categorized into several types, including oxidation, reduction, electrophilic substitution, and dimerization. Each reaction type has distinct mechanisms and products.

Oxidation Reactions

Oxidation of anthracene can occur through various pathways:

-

Hydroxyl Radical Oxidation : In a study focusing on the oxidation of anthracene by hydroxyl radicals generated from a metal complex under visible light irradiation, it was found that anthraquinone is the primary product formed from this reaction. The activation energy for this process was determined to be , indicating a moderate energy barrier for the reaction .

-

Oxidation with Strong Oxidants : When anthracene interacts with strong oxidants like hydrogen peroxide, it also yields anthraquinone as a major product. This reaction highlights the reactivity of anthracene in oxidative environments .

Electrophilic Substitution Reactions

Anthracene undergoes various electrophilic substitution reactions at its reactive positions (9 and 10). Common electrophilic reactions include:

-

Halogenation : Anthracene can react with halogens (e.g., bromine) to form halogenated derivatives.

-

Nitration : Treatment with nitric acid leads to nitrated products such as 9-nitroanthracene.

-

Sulfonation : Reaction with sulfuric acid results in sulfonated derivatives.

-

Friedel-Crafts Acylation : Anthracene can react with acyl chlorides in the presence of aluminum chloride to form acylated products.

These reactions typically involve the formation of cationic intermediates that rearrange to yield stable products.

Dimerization

Under ultraviolet light irradiation, anthracene can dimerize to form dianthracene (). This reaction is significant in organic semiconductor applications and can be utilized in material science .

Photochemical Reactions

Anthracene is particularly notable for its photochemical reactivity. Upon exposure to UV light, it can produce reactive intermediates that lead to various degradation products:

-

Formation of Endoperoxides : Photolysis of anthracene leads to endoperoxide formation, which can further decompose into quinones and other oxygenated compounds.

-

DNA Interaction : Light-induced reactions can also result in the formation of DNA adducts, contributing to mutagenicity concerns associated with PAHs .

Wissenschaftliche Forschungsanwendungen

Materials Science and Organic Electronics

Anthanthrene derivatives have shown promising applications in the field of organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Recent studies highlight the synthesis of dibenzannulated phenyl-annulated [4,2]peri-acenoacenes from this compound derivatives, which exhibit enhanced stability and optoelectronic properties.

Key Findings:

- Optoelectronic Properties: The incorporation of phenyl groups into the this compound structure increases the molar extinction coefficient significantly, enhancing light absorption capabilities. This results in improved performance in electronic devices .

- Field-Effect Transistors: Devices made from these derivatives demonstrated temperature-dependent hole mobility, indicating their potential for use in flexible electronics .

- Aggregation Behavior: Certain derivatives exhibit strong aggregation in the solid state, which can lead to a broadening of the absorption spectrum and a decrease in bandgap values, making them suitable for low-bandgap applications .

Dye-Sensitized Solar Cells (DSSCs)

This compound-based dyes have been investigated for their effectiveness in dye-sensitized solar cells. The theoretical studies suggest that the nature of alkyl substitutions and the number of anchoring groups significantly influence their performance.

Research Insights:

- Dye Performance: Theoretical investigations indicate that optimizing alkyl substitutions can enhance the light-harvesting efficiency of this compound-based dyes in DSSCs. These modifications can lead to better charge transfer characteristics and overall efficiency improvements .

- Anchoring Groups: The number and type of anchoring groups attached to this compound also play a crucial role in determining the dye's ability to adhere to the semiconductor surface, which is vital for effective energy conversion .

Environmental Monitoring and Toxicology

Although primarily studied for their beneficial applications, this compound and its derivatives are also significant in environmental monitoring due to their classification as PAHs. Understanding their behavior in environmental contexts is essential for assessing ecological risks.

Toxicological Studies:

- This compound has been included in studies assessing the toxicity of various PAHs. Its presence in environmental samples can indicate pollution levels and potential health risks associated with PAH exposure .

Case Studies

Wirkmechanismus

The mechanism of action of anthanthrene involves its interaction with molecular targets through its extended conjugated system. This allows for efficient electron transfer and strong absorption in the visible region. In organic electronic devices, this compound’s planar geometry and high thermal stability contribute to its effectiveness as a semiconductor material. In biological applications, its ability to intercalate with DNA and generate reactive oxygen species is key to its anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Anthracene: A three-ring polycyclic aromatic hydrocarbon with similar electronic properties but lower stability.

Phenanthrene: Another three-ring polycyclic aromatic hydrocarbon with a different ring fusion pattern, leading to different electronic properties.

Uniqueness of this compound: this compound stands out due to its unique combination of high thermal stability, extended conjugation, and strong absorption in the visible region. These properties make it particularly suitable for applications in organic electronics and as a building block for more complex organic molecules .

Biologische Aktivität

Anthanthrene, a polycyclic aromatic hydrocarbon (PAH), is a compound of considerable interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, interactions with biological macromolecules, and potential toxicological effects.

Overview of this compound

This compound is structurally related to anthracene and consists of four fused benzene rings. Its chemical structure contributes to its unique properties, making it a subject of research in various fields, including medicinal chemistry and environmental science.

Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives as anticancer agents. The mechanisms through which this compound exerts its effects include:

- Inhibition of Cancer Cell Proliferation : this compound derivatives have been shown to inhibit the proliferation of various cancer cell lines. For instance, compounds derived from this compound demonstrated significant antiproliferative activity against human gastric cancer cells with IC50 values ranging from 4.02 μM to 8.89 μM .

- Induction of Apoptosis : Mechanistic studies indicate that certain this compound derivatives induce apoptosis in cancer cells by affecting mitochondrial functions and increasing reactive oxygen species (ROS) production. For example, one study reported that a specific derivative led to a 39.4% increase in apoptotic cells at a concentration of 25 μM .

- Targeting Key Proteins : this compound compounds interact with various biological targets, including protein kinases, topoisomerases, and telomerases. These interactions are crucial for their anticancer efficacy as they disrupt vital cellular processes involved in cancer progression .

Interactions with Biological Macromolecules

This compound derivatives have shown significant interactions with proteins such as bovine serum albumin (BSA). These interactions can influence the pharmacokinetics and bioavailability of the compounds. For instance, grafted NHS-ester groups on this compound derivatives were found to enhance their binding affinity to BSA, suggesting potential applications in drug delivery systems .

Toxicological Aspects

Despite their promising therapeutic effects, this compound and its derivatives may pose health risks:

- Carcinogenic Potential : Some studies have indicated that this compound exhibits carcinogenic properties in animal models. Research has shown that exposure to this compound can lead to skin tumors in mice, highlighting the need for caution when considering its use in therapeutic contexts .

- Health Hazards : this compound can cause irritation upon exposure to skin or mucous membranes. Long-term exposure may result in more severe health effects, including potential damage to reproductive health .

Research Findings and Case Studies

A summary of key findings related to the biological activity of this compound is presented below:

| Study | Findings | Cell Lines Used | IC50 Values |

|---|---|---|---|

| Valderrama et al. (2021) | Evaluated anticancer activity; significant inhibition of AGS cells | Human gastric epithelial cells (AGS) | Not specified |

| Tu et al. (2021) | Induced apoptosis via ROS production; cell cycle arrest observed | Human prostate cancer cells (PC3) | 7.64 μM - 8.89 μM |

| Wang et al. (2021) | Induced cancer cell death; mechanistic studies revealed mitochondrial dysfunction | BGC gastric cancer cells | 4.02 μM |

Eigenschaften

IUPAC Name |

hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12/c1-3-13-7-9-18-12-16-6-2-4-14-8-10-17-11-15(5-1)19(13)21(18)22(17)20(14)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIJJNAKSZUOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C4C=CC5=C6C4=C3C(=CC6=CC=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075452 | |

| Record name | Anthanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Golden-yellow, odorless solid; [CHEMINFO] Golden-yellow crystalline solid; [MSDSonline] | |

| Record name | Anthanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

191-26-4 | |

| Record name | Anthanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[def,mno]chrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L65OZG189H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Anthanthrene (dibenzo[def,mno]chrysene) has a molecular formula of C22H12 and a molecular weight of 276.33 g/mol. []

A: this compound exhibits strong UV-Vis absorption in the near-UV and visible regions. [] Its fluorescence emission can be tuned in the blue region (λmax = 437-467 nm) through structural modifications. [] this compound derivatives display strong J-aggregation in solution and the solid state. []

A: this compound derivatives demonstrate excellent photostability. [] The triplet lifetimes of this compound derivatives range from 31-1200 μs and increase with decreasing intersystem crossing (ISC) yields. [] Bromo-substituted this compound exhibits the shortest triplet lifetime due to heavy-atom-induced spin-orbit coupling leading to a high ISC rate. []

A: this compound derivatives are explored as semiconductors in organic field-effect transistors (OFETs), exhibiting hole mobility up to 1.1 cm2 V-1 s-1. [] They also function as donor materials in organic solar cells, achieving power conversion efficiencies up to 2.4%. []

A: Increasing substitution with phenyl and p-tBu-phenyl groups generally leads to red-shifts in the absorption and fluorescence spectra of this compound and anthanthrone derivatives. [] These substituents also influence triplet lifetimes and triplet-triplet annihilation rates. Increased steric bulk from the substituents correlates with decreased annihilation rates. []

A: The introduction of triisopropylsilyl- (TIPS) or H-terminated ethynyl groups in this compound derivatives allows for the tuning of singlet and triplet energy levels, making them suitable for potential applications in singlet fission and triplet fusion processes. []

A: Ladderized this compound units with an sp3 carbon bridge exhibit a reduced dihedral angle between the this compound unit and adjacent units in conjugated polymers. This reduced steric hindrance results in a red-shift of the absorption spectrum by approximately 25 nm. []

ANone: The provided research focuses on the photophysical and electronic properties of this compound and its derivatives, primarily for applications in organic electronics. No direct catalytic applications of this compound are discussed.

A: Linear Combination of Atomic Orbitals (LCAO) calculations accurately predict the electronic transitions, transition moment directions, and magnetic circular dichroism (MCD) signs of this compound, demonstrating good agreement with experimental data. [] Density Functional Theory (DFT) calculations were employed to investigate the solvation effects on chrysazin semiquinone, a molecule related to this compound research. [] DFT and Time-Dependent DFT (TDDFT) calculations were used to study the electronic structures and excitation energies of this compound-based dye molecules for solar cell applications. []

A: The incorporation of long ethylene glycol side chains significantly enhances the aqueous solubility of this compound derivatives, enabling their use as polarity-sensitive fluorescent probes in aqueous environments. []

A: this compound is a polycyclic aromatic hydrocarbon (PAH), a class of compounds often associated with environmental pollution and potential health risks. Studies have shown that this compound exhibits considerable bacterial mutagenicity in Salmonella typhimurium strains after metabolic activation. [] Animal studies using the lung implantation method in rats indicate this compound possesses carcinogenic potential, although with lower potency compared to benzo[a]pyrene. []

A: Research has identified three main pathways for the microsomal biotransformation of this compound: []

ANone: Researchers employ a variety of techniques for characterization, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify this compound and other PAHs in complex environmental and food samples. [, , , , ]

- High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence or UV-Vis detectors for separation and analysis of this compound derivatives. []

- UV-Vis Spectroscopy: Used to study the absorption properties and aggregation behavior of this compound derivatives. [, , , , , ]

- Fluorescence Spectroscopy: Employed to investigate the emission properties, lifetimes, and quantum yields of this compound derivatives. [, , , , , ]

- Electron Paramagnetic Resonance (EPR) Spectroscopy: Provides insights into the formation and dynamics of triplet states in this compound derivatives. []

- Cyclic Voltammetry: Used to determine the electrochemical properties and energy levels of this compound-based molecules. [, , ]

- X-ray Crystallography: Reveals the solid-state structures of this compound derivatives, providing information on molecular packing and potential intermolecular interactions. []

A: this compound is identified as a significant PAH pollutant in various environmental matrices, including: [, , ] * Smoked fish: Generated during the smoking process. * Airborne dust: Originating from combustion processes, particularly engine fuel emissions. * Lake sediments: Accumulating from various sources, including atmospheric deposition and runoff.

A: Yes, single-molecule spectroscopic techniques have been applied to study the photophysical properties and light-matter interactions of individual dibenzanthracene molecules embedded in a naphthalene crystal matrix. []

A: Research demonstrates the successful use of a microchip capillary electrophoresis system for the analysis of PAHs, including this compound, in laboratory standards, environmental samples, and a Martian analogue sample. This highlights the potential application of this compound analysis in planetary exploration. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.